

Application Note & Synthesis Protocol: N-Cyclohexyl-4-chloropicolinamide

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Compound of Interest

Compound Name: *N-Cyclohexyl 4-chloropicolinamide*

Cat. No.: *B1452865*

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For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details a robust and reproducible protocol for the synthesis of N-Cyclohexyl-4-chloropicolinamide, a compound of interest in medicinal chemistry and materials science. The synthesis is achieved through a classic amide coupling reaction, beginning with the activation of 4-chloropicolinic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution with cyclohexylamine. This document provides a step-by-step methodology, an in-depth explanation of the reaction mechanism, safety precautions, and characterization techniques. The protocol is designed to be self-validating, ensuring a high yield of the target compound with excellent purity.

Introduction and Scientific Rationale

N-Cyclohexyl-4-chloropicolinamide belongs to the picolinamide class of compounds, which are widely recognized for their diverse biological activities and applications in various scientific fields. The picolinamide scaffold is a key structural motif in numerous pharmaceuticals and agrochemicals. While extensive research on N-Cyclohexyl-4-chloropicolinamide is still emerging, its structural components suggest significant potential for exploration.^[1] The chlorinated pyridine ring can participate in various intermolecular interactions, and the cyclohexyl group imparts lipophilicity, which can be crucial for biological activity.

Picolinamide derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and in the development of nicotinamide-based therapeutics.[2] The synthesis of novel picolinamide analogs like N-Cyclohexyl-4-chloropicolinamide is a critical step in structure-activity relationship (SAR) studies aimed at discovering new bioactive molecules. This protocol provides a reliable method for obtaining high-purity N-Cyclohexyl-4-chloropicolinamide for further research and development.

Chemical Reaction Mechanism

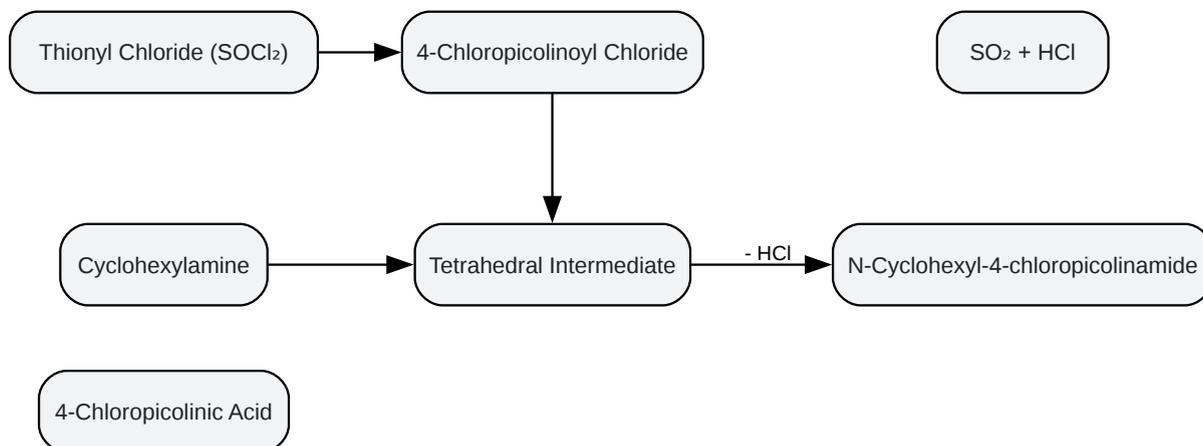
The synthesis of N-Cyclohexyl-4-chloropicolinamide proceeds via a two-step, one-pot reaction. The fundamental transformation is the formation of an amide bond between a carboxylic acid and a primary amine.[3]

Step 1: Activation of 4-chloropicolinic acid

The initial and critical step is the activation of the carboxylic acid group of 4-chloropicolinic acid. This is achieved by converting it into a more reactive acyl chloride using thionyl chloride (SOCl_2).[3][4][5][6] The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and the subsequent loss of sulfur dioxide and a proton to form the highly reactive 4-chloropicolinoyl chloride.

Step 2: Nucleophilic Acyl Substitution

The resulting acyl chloride is then subjected to a nucleophilic attack by the lone pair of electrons on the nitrogen atom of cyclohexylamine. The tetrahedral intermediate formed then collapses, eliminating a chloride ion and forming the stable amide bond of N-Cyclohexyl-4-chloropicolinamide. A tertiary amine base, such as triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated during this step, driving the reaction to completion.



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Caption: Reaction mechanism for the synthesis of N-Cyclohexyl-4-chloropicolinamide.

Experimental Protocol

This protocol outlines the synthesis of N-Cyclohexyl-4-chloropicolinamide on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

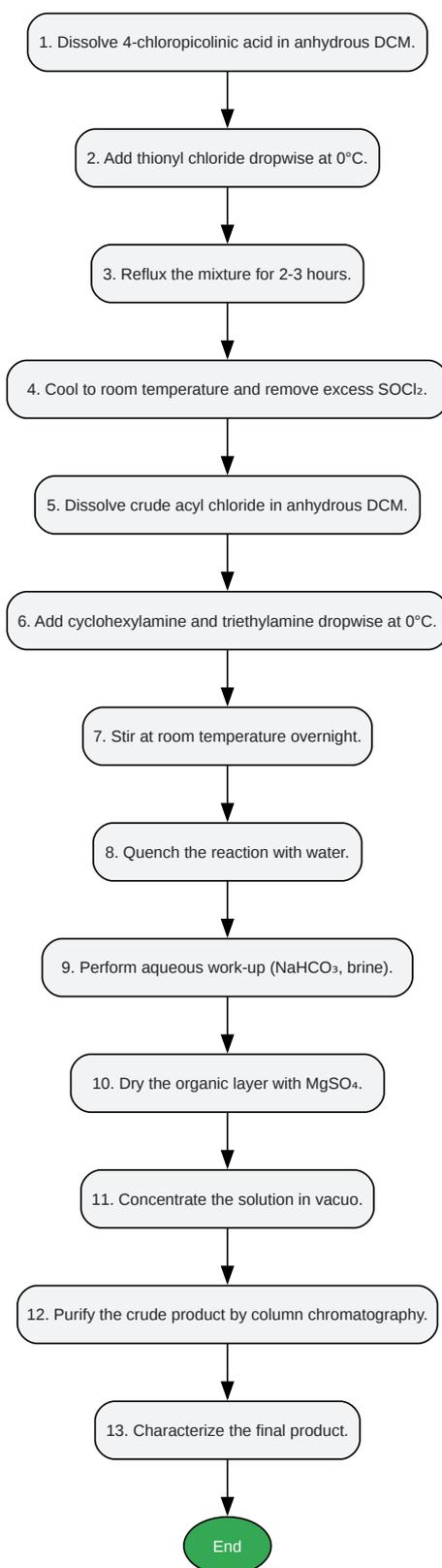
Reagent/Material	Grade	Supplier	CAS Number
4-Chloropicolinic acid	≥98%	Sigma-Aldrich	5470-22-4
Thionyl chloride (SOCl ₂)	≥99%	Sigma-Aldrich	7719-09-7
Cyclohexylamine	≥99%	Sigma-Aldrich	108-91-8
Triethylamine (TEA)	≥99.5%	Sigma-Aldrich	121-44-8
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich	75-09-2
Ethyl acetate (EtOAc)	ACS grade	Fisher Scientific	141-78-6
Hexane	ACS grade	Fisher Scientific	110-54-3
Saturated Sodium Bicarbonate (NaHCO ₃)	ACS grade	Fisher Scientific	144-55-8
Brine (Saturated NaCl solution)	ACS grade	Fisher Scientific	7647-14-5
Anhydrous Magnesium Sulfate (MgSO ₄)	≥97%	Sigma-Aldrich	7487-88-9

Equipment

- Round-bottom flasks (50 mL and 100 mL)
- Reflux condenser
- Magnetic stirrer and stir bars
- Dropping funnel
- Ice bath
- Separatory funnel (250 mL)

- Rotary evaporator
- Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
- UV lamp (254 nm)
- Glass funnel and filter paper
- Standard laboratory glassware

Step-by-Step Synthesis Procedure



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Caption: Overall workflow for the synthesis of N-Cyclohexyl-4-chloropicolinamide.

- Preparation of 4-Chloropicolinoyl Chloride:
 - To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropicolinic acid (1.0 g, 6.35 mmol).
 - Add anhydrous dichloromethane (DCM, 20 mL) to the flask and stir to dissolve.
 - Cool the mixture to 0°C in an ice bath.
 - Slowly add thionyl chloride (1.1 mL, 15.24 mmol, 2.4 eq.) dropwise to the stirred solution.
 - After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 40°C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
 - After reflux, cool the reaction mixture to room temperature.
 - Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. This will yield the crude 4-chloropicolinoyl chloride as a yellow oil or solid, which is used in the next step without further purification.
- Amide Formation:
 - Dissolve the crude 4-chloropicolinoyl chloride in anhydrous DCM (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.
 - Cool the solution to 0°C in an ice bath.
 - In a separate flask, prepare a solution of cyclohexylamine (0.87 mL, 7.62 mmol, 1.2 eq.) and triethylamine (1.33 mL, 9.53 mmol, 1.5 eq.) in anhydrous DCM (10 mL).
 - Add the cyclohexylamine-triethylamine solution dropwise to the stirred acyl chloride solution at 0°C.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

- Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent.
- Work-up and Purification:
 - Quench the reaction by slowly adding water (20 mL).
 - Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
 - Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield N-Cyclohexyl-4-chloropicolinamide as a white to off-white solid.

Expected Yield and Characterization

- Expected Yield: 75-85%
- Appearance: White to off-white solid
- Characterization:
 - ¹H NMR (400 MHz, CDCl₃): Confirm the presence of protons corresponding to the cyclohexyl and pyridyl moieties.
 - ¹³C NMR (100 MHz, CDCl₃): Confirm the presence of the expected number of carbon atoms.
 - Mass Spectrometry (MS): Determine the molecular weight and confirm the molecular formula (C₁₂H₁₅ClN₂O).

- Infrared (IR) Spectroscopy: Identify the characteristic C=O stretch of the amide (around 1650 cm^{-1}) and the N-H stretch (around 3300 cm^{-1}).

Safety Precautions

- Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
- Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.
- Thionyl Chloride: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and avoid inhalation of vapors.
- Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Minimize exposure and handle in a fume hood.
- Cyclohexylamine and Triethylamine: These are corrosive and have strong odors. Avoid skin contact and inhalation.
- Quenching: The quenching of the reaction mixture should be done slowly and carefully, especially if any unreacted thionyl chloride remains.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-Cyclohexyl-4-chloropicolinamide. By following the outlined steps and adhering to the safety precautions, researchers can consistently obtain the target compound in high yield and purity. The successful synthesis of this picolinamide derivative will enable further investigation into its potential applications in drug discovery and materials science.

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Sources

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